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Compound Focus: UNC2025

CAS No.: 1429881-91-3

Cat. No.: S548057

Introduction to UNC2025 and Its Therapeutic Relevance

UNC2025 is a highly potent, orally bioavailable small-molecule inhibitor targeting the receptor tyrosine
kinases MER (MERTK) and FLT3, which demonstrates promising therapeutic potential particularly in
hematological malignancies. This pyrrolo[2,3-d]pyrimidine-based compound was developed through
strategic medicinal chemistry optimization to address the poor pharmacokinetic properties of its predecessor,
UNC1062, while maintaining exceptional potency against both primary targets. MER tyrosine kinase is
ectopically expressed in 30-50% of acute lymphoblastic leukemias (ALL) and over 80% of acute myeloid
leukemias (AML), making it a compelling therapeutic target. Similarly, FLT3 is a well-characterized
therapeutic target in AML, with activating mutations occurring in approximately 30% of adult AML cases.
The dual inhibitory profile of UNC2025 against these clinically relevant targets positions it as a valuable

chemical probe and investigational therapeutic agent.

The compound exhibits sub-nanomolar potency in biochemical assays, with Ki values of 0.16 nM for
MERTK and comparable activity against FLT3. In cellular systems, UNC2025 demonstrates low nanomolar
activity, with ICso values of 2.7 nM for MERTK and 14 nM for FLT3. UNC2025 possesses pharmacokinetic
properties suitable for in vivo studies, including low clearance, a 3.8-hour half-life in mice, 100% oral

bioavailability, and high solubility in saline. These favorable drug-like properties enable comprehensive
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preclinical investigation and support its use as a tool compound for elucidating MERTK and FLT3 biology in

both in vitro and in vivo models.

Chemical Properties and Kinase Selectivity Profiling

Biochemical Characterization and Selectivity Assessment

UNC2025 functions as an ATP-competitive inhibitor that binds to the kinase domain of its primary targets,
effectively blocking phosphorylation and subsequent downstream signaling. Comprehensive kinome-wide
profiling against 305 kinases reveals that UNC2025 exhibits significant selectivity for MERTK and FLT3
within the tyrosine kinase family. At a concentration of 100 nM (>100-fold over the MERTK ICso),
UNC2025 inhibits only 66 of 305 kinases by >50%, demonstrating considerable selectivity compared to
earlier generation kinase inhibitors. The compound shows >45-fold selectivity for MERTK relative to AXL,
the next most potently inhibited kinase (Ki = 13.3 nM and ICso = 122 nM).

Table 1: Quantitative Kinase Inhibition Profile of UNC2025

Kinase Target Biochemical ICso (nM) Cellular ICso (nM) Clinical Relevance
MERTK 0.74 - 0.93 27-54 ALL, AML, solid tumors
FLT3 0.69 - 0.80 14 AML (30% with mutations)
AXL 14 - 29 122 Secondary target

TYRO3 17 - 37 301 Secondary target

Other Kinases >100 (majority) >100 (majority) Off-target effects

The selectivity profile of UNC2025 makes it particularly suitable for investigating MERTK and FLT3
biology in cellular models and animal studies, though researchers should remain cognizant of potential off-

target effects at higher concentrations, particularly against AXL and TYRO3.
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Structural Insights and Design Principles

The molecular design of UNC2025 incorporates a pyrrolo[2,3-d]pyrimidine scaffold that significantly
improved solubility and pharmacokinetic properties compared to the original pyrazolopyrimidine-based lead
compound. Structural modifications focused on maintaining potent inhibition while addressing metabolic
clearance pathways, resulting in a compound with a lower melting point (215-216°C) and enhanced
solubility in DMPK formulations. The structure-activity relationship (SAR) analysis determined that a trans-
4-hydroxycyclohexyl group at the N1 position was optimal for maintaining Mer potency while avoiding
undesired hERG activity. These strategic modifications yielded a compound with excellent oral exposure

(8.4% bioavailability in mice) and suitable pharmacokinetic properties for in vivo application.

Experimental Protocols for In Vitro Kinase Profiling

Biochemical Kinase Assay Protocol

Purpose: To quantitatively evaluate the potency and selectivity of UNC2025 against specific kinase targets

in biochemical systems.

Materials and Reagents:

e Purified kinase domains of interest (commercial sources)

e UNC2025 (prepare 10 mM stock solution in DMSO, store at -20°C)

e Appropriate peptide or protein substrates

e ATP solution (prepared fresh)

e Reaction buffer: 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM DTT
e Detection reagents compatible with assay format (e.g., ADP-Glo, mobility shift)

Procedure:

e Prepare serial dilutions of UNC2025 in DMSO, then further dilute in reaction buffer to achieve desired
final concentrations (typical range: 0.1 nM to 1 pM).
e Set up kinase reactions in low-volume plates:
o 10 pL diluted UNC2025 or DMSO control
o 10 uL kinase/substrate mixture (final concentrations: 1-10 nM kinase, 0.1-1 uM substrate)
o 10 yL ATP solution (final concentration near Km for ATP)
e Initiate reactions by ATP addition and incubate at 25°C for 30-60 minutes.
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e Terminate reactions according to detection method specifications.

e Measure product formation and calculate percent inhibition relative to DMSO controls.

e Generate dose-response curves and calculate ICso values using non-linear regression (four-
parameter logistic fit).

Technical Notes: Maintain DMSO concentration consistently below 1% across all samples. Include control
wells without kinase for background subtraction. For selectivity profiling, utilize standardized panels such as
the DiscoverX KinomeScan or Reaction Biology's kinase profiling services to ensure consistent assay

conditions across multiple kinases.

Cellular Target Engagement and Selectivity Assessment

Purpose: To evaluate UNC2025 activity against specific kinase targets in cellular contexts using endogenous

signaling pathways.

Materials and Reagents:

¢ MERTK-expressing cell lines (e.g., 697 B-ALL, NOMO-1 AML)

e FLT3-expressing cell lines (e.g., MV4-11 AML)

e Cell culture media and supplements

¢ Phospho-specific antibodies for MERTK, FLT3, and downstream effectors
e Cell lysis and immunoblotting reagents

Procedure:

e Culture cells under standard conditions to 70-80% confluence.
e Treat with UNC2025 at concentrations ranging from 1 nM to 1 uM for 1-2 hours.
e For phospho-protein analysis:
o Lyse cells in RIPA buffer containing phosphatase and protease inhibitors
o Resolve proteins by SDS-PAGE and transfer to PVYDF membranes
o Probe with phospho-specific antibodies for MERTK (p-MERTK), FLT3 (p-FLT3), and
downstream signaling components (p-STAT6, p-AKT, p-ERK1/2)
o Normalize to total protein levels
e For downstream functional assessments:
o Analyze apoptosis markers after 24-48 hours treatment
o Assess cell viability using MTT or CellTiter-Glo assays after 72 hours
o Evaluate cell cycle progression by propidium iodide staining

© 2026 Smolecule. All rights reserved. 4/14 Tech Support


https://www.smolecule.com/products/s548057?utm_src=pdf-body
https://www.smolecule.com/products/s548057?utm_src=pdf-body
https://www.smolecule.com/products/s548057?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Technical Notes: Cellular ICso values are typically 3-5 fold higher than biochemical values due to factors
including cellular permeability, protein binding, and compensatory pathways. Include selective inhibitors of
individual targets (e.g., FLT3-specific inhibitors) when interpreting results in models expressing both

primary targets.

Cellular Application Protocols in Disease Models

Anti-leukemic Efficacy Assessment

Purpose: To evaluate the therapeutic effects of UNC2025 in leukemia cell lines and primary patient samples.

Materials and Reagents:

Leukemia cell lines (e.g., 697 B-ALL, Kasumi-1 AML, Jurkat T-ALL)

Primary patient-derived leukemia samples (obtained with appropriate consent)
Methylcellulose-based colony formation media

Apoptosis detection reagents (YO-PRO-1 iodide, propidium iodide)

Cell cycle analysis reagents

Procedure:

e Cell Viability and Proliferation Assay:

[¢]

Plate cells at 3-5 x 104 cells/well in 96-well plates

Treat with UNC2025 (0.1 nM - 1 uM) or vehicle control for 48-72 hours
Assess viability using MTT reduction or ATP-based assays

Calculate ICso values using non-linear regression analysis

[e]

[e]

o

¢ Apoptosis and Cell Death Analysis:

o Culture cells (3 x 10%/mL) with UNC2025 or DMSO for 6-48 hours

o Stain with YO-PRO-1 iodide and propidium iodide

o Analyze by flow cytometry to identify early apoptotic (YO-PRO-1*, PI~) and late apoptotic/dead
(YO-PRO-1%, PI*) populations

¢ Colony Formation Inhibition:

o Treat cells with UNC2025 or vehicle for 24 hours
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o Plate in methylcellulose (ALL) or 0.35% Noble agar (AML)
o Count colonies after 7-14 days incubation

The following diagram illustrates the core experimental workflow for profiling UNC2025 activity in cellular

models:
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Primary Patient Sample Screening Protocol

Purpose: To assess UNC2025 sensitivity across diverse leukemia subtypes using primary patient specimens.

Materials and Reagents:

e Primary mononuclear cells from leukemia patient apheresis or bone marrow samples

o 384-well tissue culture plates
e Serum-free media formulations optimized for primary leukemia cells

¢ Viability staining reagents
Procedure:

¢ Isolate mononuclear cells from patient samples by density gradient centrifugation.

e Culture cells in 384-well plates at optimized densities (typically 10,000-50,000 cells/well) with graded
concentrations of UNC2025 (0.1 nM - 1 yM) or vehicle control for 72 hours.

e Determine relative viable cell numbers using alamarBlue, MTT, or ATP-based assays.

e Calculate ICso values by non-linear regression analysis of dose-response data.

¢ Correlate sensitivity with molecular subtypes (e.g., MERTK expression levels, FLT3 mutation status).

Technical Notes: Approximately 30% of primary leukemia patient samples (78 of 261 total in published
studies) demonstrate sensitivity to UNC2025, with sensitive samples most prevalent in AML, T-ALL, and
minimally differentiated (M0) AML subsets. Maintain primary cells in cytokine-supplemented media when

necessary and limit ex vivo culture duration to preserve native signaling states.

In Vivo Administration and Therapeutic Efficacy
Assessment

Pharmacokinetic and Pharmacodynamic Evaluation

Purpose: To characterize UNC2025 exposure, tissue distribution, and target engagement in vivo.

Materials and Reagents:

e UNC2025 formulated in saline or 5% NMP, 5% solutol HS in normal saline
e Immunocompromised mice (NSG or NSGS strains)
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e Materials for blood and tissue collection
e LC-MS/MS equipment for compound quantification
e Phospho-specific antibodies for PD analysis

Procedure;

e Formulation Preparation: Prepare UNC2025 in appropriate vehicle for oral gavage (typically 10
mL/kg dosing volume).

¢ Pharmacokinetic Study:

Administer UNC2025 intravenously (3 mg/kg) or orally (3-10 mg/kg) to mice

o

o

Collect blood samples at predetermined time points (0.25, 0.5, 1, 2, 4, 8, 12, 24 hours)
Process plasma and quantify UNC2025 concentrations using LC-MS/MS

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, VSS)

¢ Pharmacodynamic Analysis:

Treat leukemic mice with UNC2025 (10-50 mg/kg/day, oral gavage)

Isolate bone marrow leukemic blasts at various time points post-dose (2-24 hours)

o

[¢]

[e]

o

(e]

Analyze MERTK phosphorylation status by immunoprecipitation and Western blot
Assess downstream signaling modulation (p-STAT6, p-AKT, p-ERK1/2)

[¢]

Technical Notes: UNC2025 demonstrates favorable pharmacokinetic properties in mice, including low
clearance (70 mL/min/kg), moderate volume of distribution (0.78 L/kg), 3.8-hour half-life, and 100% oral
bioavailability. Bone marrow pharmacodynamic analyses confirm MERTK inhibition for up to 24 hours

following oral administration.

Leukemia Xenograft Therapeutic Efficacy Studies

Purpose: To evaluate the antitumor activity of UNC2025 in established leukemia xenograft models.

Materials and Reagents:

o Firefly luciferase-expressing leukemia cell lines (e.g., 697-luc) or patient-derived xenogratft cells
e NSG or NSGS mice (6-8 weeks old)

e UNC2025 formulated in saline

¢ In vivo imaging system (IVIS) for bioluminescence monitoring

¢ Flow cytometry reagents for human CD45+ cell detection

Procedure:

¢ Leukemia Establishment:
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o Inject 2 x 10 leukemia cells intravenously via tail vein
o Monitor engraftment by bioluminescence imaging (for luciferase-expressing cells) or peripheral
blood sampling
e Treatment Initiation:
o Randomize mice to treatment groups when measurable disease is established
o Administer UNC2025 (10-50 mg/kg/day) or vehicle control by oral gavage
o For combination studies, co-administer cytotoxic agents (e.g., methotrexate at 5 mL/kg by
intraperitoneal injection)
o Efficacy Assessment:
o Monitor tumor burden weekly by bioluminescence imaging or flow cytometry for human CD45+
cells in peripheral blood, bone marrow, and spleen
o Record survival endpoints (euthanasia criteria: >20% weight loss, tachypnea, hypothermia,
hind-limb paralysis, minimal activity)
o Calculate tumor burden reduction and survival extension

Technical Notes: UNC2025 monotherapy demonstrates significant therapeutic effects in xenograft models,
with dose-dependent decreases in tumor burden and consistent two-fold increases in median survival,
irrespective of starting disease burden. In patient-derived AML xenograft models, UNC2025 treatment
induces disease regression and enhances sensitivity to methotrexate, suggesting potential for combination

approaches.

The following diagram illustrates UNC2025's mechanism of action and downstream signaling consequences:
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Technical Considerations and Limitations

Selectivity Interpretation and Concentration Guidelines

When utilizing UNC2025 as a chemical probe, careful attention to concentration is critical for accurate

interpretation of results:

¢ For specific MERTKI/FLT3 inhibition: Use concentrations below 10 nM in biochemical assays and
below 50 nM in cellular assays

e At higher concentrations (2100 nM): Expect inhibition of additional kinases, including AXL (ICso =
122 nM in cells) and TYRO3 (ICso = 301 nM in cells)

¢ Cellular context considerations: Account for differential expression of targets—effects in FLT3-
mutant models may be dominated by FLT3 inhibition, while in MERTK-expressing, FLT3-wild type
models, effects are likely MERTK-driven

Appropriate Controls and Experimental Design

e Control compounds: Include selective FLT3 inhibitors (e.g., quizartinib) and MERTK-selective tools
when available to deconvolve dual inhibition effects

¢ Genetic controls: Employ RNAi-mediated knockdown of individual targets to validate
pharmacological findings

e Benchmarking: Compare effects to known FLT3-driven models (e.g., MV4-11 cells) and MERTK-
driven models (e.g., 697 cells) to contextualize responses

Special Considerations for Immune Cell Studies

Recent findings indicate that UNC2025 can affect CD8+ T cell function by restricting proliferation at the G2
phase through modulation of mTOR signaling, independent of its MERTK/FLT3 inhibition. Researchers

investigating immunocompetent models or combination with immunotherapy should:

e Monitor T cell function and proliferation in co-culture systems
e Consider alternative MERTK-specific inhibitors if T cell effects confound interpretation
e Evaluate whether observed phenotypes are consistent across multiple model systems

© 2026 Smolecule. All rights reserved. 12/14 Tech Support


https://www.smolecule.com/products/s548057?utm_src=pdf-body
https://www.smolecule.com/products/s548057?utm_src=pdf-body
https://www.smolecule.com/products/s548057?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Conclusion

UNC2025 represents a valuable chemical tool for investigating MERTK and FLT3 biology in hematological
malignancies and solid tumor contexts. Its well-characterized selectivity profile, oral bioavailability, and
robust in vivo efficacy data support its use across a range of experimental applications. These application
notes provide comprehensive protocols for leveraging UNC2025 in biochemical, cellular, and in vivo
studies, along with essential technical considerations for appropriate experimental design and data
interpretation. The broad-spectrum activity mediated by UNC2025 in leukemia patient samples and
xenograft models, alone or in combination with cytotoxic chemotherapy, supports continued development of
MERTK/FLT3 inhibitors for leukemia treatment and provides a strong rationale for their clinical

investigation.

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols for UNC2025
Kinase Profiling in Preclinical Research]. Smolecule, [2026]. [Online PDF]. Available at:

[https:/www.smolecule.com/products/b548057#unc2025-kinase-profiling-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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